Meta-Regioisomer Lipophilicity vs. Ortho-Analog
The meta-substitution pattern of tert-butyl (3-(3-aminopropyl)phenyl)carbamate results in a significantly higher computed lipophilicity compared to its ortho-regioisomer. This difference directly impacts its behavior in biological systems and its suitability as a PROTAC linker component. The meta-isomer exhibits a calculated XLogP3 of 2.74, whereas the ortho-analog, tert-butyl N-(2-(3-aminopropyl)phenyl)carbamate (CAS 1824072-07-2), has a calculated XLogP3 of 1.6 [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.74 |
| Comparator Or Baseline | 1.6 (tert-butyl N-(2-(3-aminopropyl)phenyl)carbamate, CAS 1824072-07-2) |
| Quantified Difference | Target compound is 1.14 log units more lipophilic, representing an ~14-fold increase in octanol-water partition coefficient. |
| Conditions | Computed using XLogP3 algorithm (PubChem and Fluorochem data). |
Why This Matters
A 14-fold difference in lipophilicity can dramatically alter a compound's passive membrane permeability and aqueous solubility, making the meta-isomer potentially more suitable for crossing lipid bilayers or for different formulation strategies in PROTAC development.
- [1] PubChem. (2025). tert-butyl N-(2-(3-aminopropyl)phenyl)carbamate. Compound summary, CID 115113327, XLogP3 value. View Source
